

chlormadinone acetate vs other progestins lipid profile effects

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Chlormadinone

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Comparative Effects on Lipid Parameters

The table below summarizes the effects of various progestins, including **Chlormadinone** Acetate (CMA), on key lipid parameters based on data from an 82-trial meta-analysis and a head-to-head clinical study [1] [2]. The data represents changes from baseline when combined with ethinyl estradiol.

Table 1: Effects of Different Progestins on Lipid Profiles

Progestin	Triglycerides (TG)	HDL Cholesterol (HDL-c)	LDL Cholesterol (LDL-c)	Overall Lipid Profile Impression
Chlormadinone Acetate (CMA)	↑↑ +35.1 mg/dL [2]	↑ +9.6 mg/dL [2]	Significant reduction observed in one study [3]	Mixed; pronounced TG increase but beneficial HDL-c rise and LDL-c reduction.
Drospirenone (DRSP)	↑ <i>Data from meta-analysis not shown</i>	↑ +7.4 mg/dL [2]		Favorable; increases HDL-c without adversely affecting LDL-c.

Progestin	Triglycerides (TG)	HDL Cholesterol (HDL-c)	LDL Cholesterol (LDL-c)	Overall Lipid Profile Impression
Levonorgestrel (LNG)	↑ +12.1 mg/dL [2]	↓ -4.4 mg/dL [2]	↑ +6.8 mg/dL [2]	Less Favorable; lowers protective HDL-c and raises LDL-c.
Dienogest			↓ -7.7 mg/dL [2]	Favorable; significantly reduces LDL-c.
Cyproterone Acetate	↑ <i>Data from meta-analysis not shown</i>	↑ <i>Data from meta-analysis not shown</i>		Favorable; increases HDL-c without raising LDL-c.
Norgestimate	↑ <i>Data from meta-analysis not shown</i>	↑ <i>Data from meta-analysis not shown</i>	↑ +11.5 mg/dL [2]	Less Favorable; marked increase in LDL-c.

Key: ↑ = Increase, ↓ = Decrease, = Minimal/No Significant Change. The number of arrows indicates the relative magnitude of the effect based on available data.

A direct 2-year randomized trial in women with PCOS found that a drospirenone (DRSP) pill led to a **more favorable lipid profile** than a **chlormadinone acetate (CMA)** pill, despite both containing the same estrogen (ethinyl estradiol) [1]. The DRSP-containing pill resulted in a significantly smaller increase in total cholesterol and high-sensitivity C-reactive protein (hsCRP), and a more beneficial increase in HDL-c over the long term [1].

Detailed Experimental Data and Protocols

For researchers, the methodology and detailed findings from key cited studies are crucial.

Table 2: Overview of Key Experimental Studies

Study Reference	Design & Population	Interventions & Duration	Key Relevant Outcomes & Metrics
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| **L. C. Vieira et al. (2020 Meta-Analysis) [2]** | - **Design:** Systematic Review & Meta-analysis

- **Population:** 82 RCTs; 2,354 premenopausal women (with and without PCOS) | - **Intervention:** OCs containing one of 8 different progestins.
- **Duration:** 3 to 24 months. | - **Primary:** Pooled mean difference in LDL-c, TG, HDL-c, FPG, HOMA-IR, BMI.
- **Analysis:** Random-effects model, subgroup analysis by PCOS status and study duration. | | **K. Gokosmanoglu et al. (2015 RCT) [1]** | - **Design:** Randomized Controlled Trial
- **Population:** 106 women with PCOS. | - **Group A (n=56):** EE 0.03 mg + DRSP 3 mg.
- **Group B (n=50):** EE 0.03 mg + CMA 2 mg.
- **Duration:** 24-month follow-up. | - **Assessments:** Total cholesterol, HDL-c, hsCRP, FAI, HOMA-IR at baseline, 6, 12, and 24 months.
- **Statistical Analysis:** Comparison between groups over time. | | **Beltran et al. (2020 Observational Study) [3]** | - **Design:** Observational, Prospective, Randomized
- **Population:** 324 women of childbearing age. | - **Groups:** EE/CMA (oral), EE/DRSP (oral), others (patch, ring), and control.
- **Duration:** 6 months. | - **Metrics:** Plasma Total cholesterol, TG, HDL-c, LDL-c at baseline and 6 months.
- **Statistical Analysis:** Student's t-test; within-group and between-group comparisons. |

Progestin Classification and Mechanisms

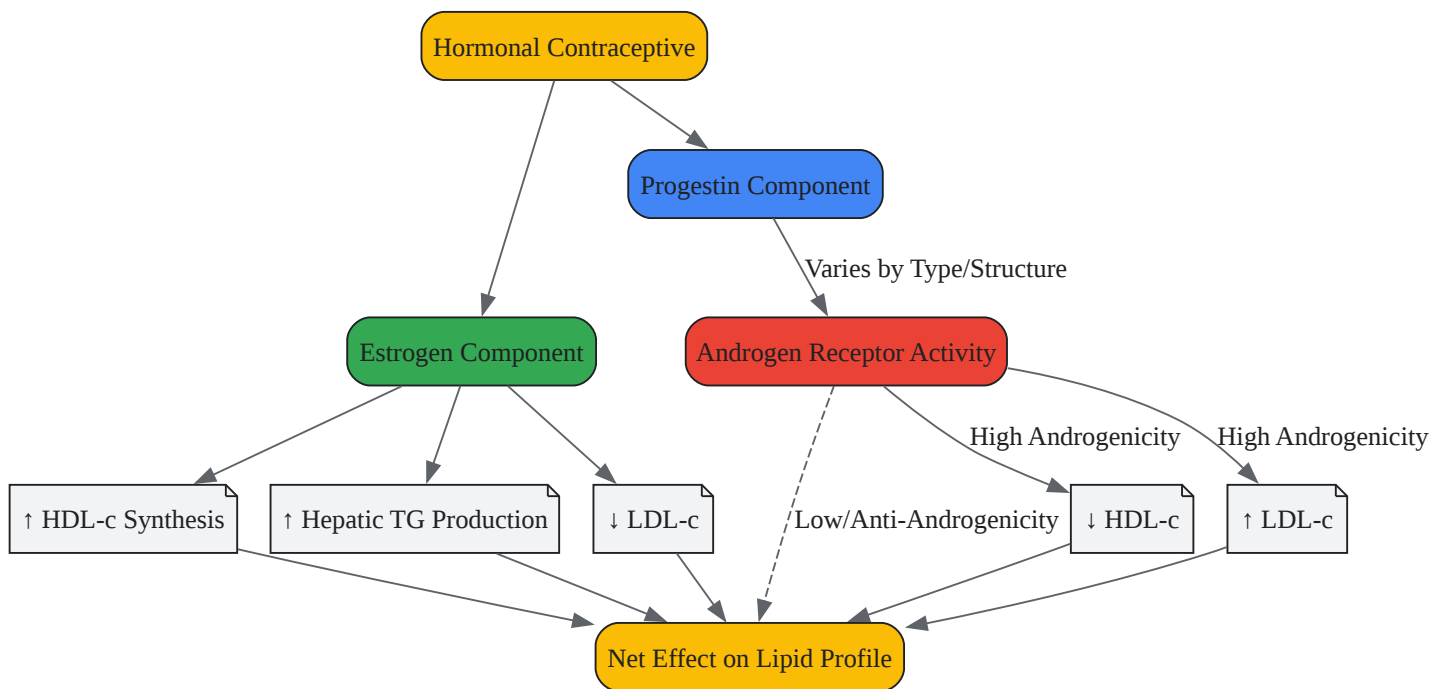
Progestins are classified based on their chemical structure, which dictates their receptor affinity and non-progestogenic effects. CMA is a **first-generation, pregnane-derived progestin** structurally related to progesterone and has anti-androgenic properties [4]. In contrast, DRSP is a **fourth-generation progestin** derived from spironolactone, offering anti-androgenic and anti-mineralocorticoid properties [4].

The differential effects on lipid metabolism arise from a complex interplay between the estrogen and progestin components:

- The **estrogen component** (typically ethinyl estradiol) tends to increase HDL-c and TG while decreasing LDL-c [4] [5].
- The **progestin component** can counteract these effects to varying degrees. Androgenic progestins (e.g., Levonorgestrel) can blunt the estrogen-induced rise in HDL-c and may increase LDL-c, leading

to a less favorable profile [4] [2]. Anti-androgenic progestins (e.g., CMA, DRSP, Cyproterone Acetate) are less likely to oppose estrogen's beneficial effects on HDL-c [2].

The following diagram illustrates the conceptual pathway of how hormonal contraceptives influence lipid parameters.



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Key Takeaways for Research and Development

- **Consider the Overall Metabolic Picture:** While lipid changes are important, also consider a progestin's effects on **insulin resistance** and **inflammatory markers** (like hsCRP). For instance, in a PCOS population, DRSP was superior to CMA in reducing HOMA-IR and hsCRP over two years [1].
- **Context is Critical:** The clinical relevance of these lipid changes must be interpreted within the target population. An R&D strategy for a general population might differ from one targeting women with PCOS, who already have an elevated baseline risk of dyslipidemia and metabolic syndrome.

- **No One-Size-Fits-All Solution:** The "most favorable" progestin depends on the therapeutic goal. Dienogest may be preferred if the primary aim is LDL-c reduction, whereas DRSP or CMA may be suitable for maximizing HDL-c benefits, with DRSP potentially offering a better overall metabolic profile [1] [2].

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To cite this document: Smolecule. [chlormadinone acetate vs other progestins lipid profile effects].

Smolecule, [2026]. [Online PDF]. Available at:

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